A Technical Guide to the Physical Properties of BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid
A Technical Guide to the Physical Properties of BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. A crucial building block in medicinal chemistry, this non-proteinogenic amino acid is utilized in the synthesis of novel therapeutic agents and complex peptide structures.[1] Its cyclopentane core introduces conformational rigidity, while the tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise chemical synthesis.[1][2]
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid | [3] |
| Synonyms | (+)-(1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid, (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid | [1][4] |
| CAS Number | 261165-05-3 | [1][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5] |
| Molecular Weight | 229.27 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% (HPLC) or 98.0% | [1][5] |
| Optical Rotation | [α]D²⁰ = +13 ± 2º (c=1 in MeOH) | [1] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available in cited sources. | |
| Solubility | Soluble in DMSO. Note: Quantitative data (100 mg/mL) is available for the (1R,3S) stereoisomer (CAS: 161660-94-2), which is expected to be similar. | [6] |
| Storage Conditions | Store at 0-8 °C. | [1] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of solid organic compounds like BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid.
Objective: To determine the temperature range over which the solid compound transitions to a liquid phase. This range provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C).
Methodology (Capillary Method):
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Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.
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Loading the Capillary: The tube is inverted and tapped gently to cause the solid to fall to the sealed end. The sample is then compacted to a height of 1-2 mm by dropping the capillary tube through a long glass tube onto a hard surface.
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Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
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Heating and Observation:
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For an unknown compound, a rapid heating rate (10-20 °C/minute) is used to determine an approximate melting range.
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A second, fresh sample is then heated slowly. The starting temperature should be set to about 15-20 °C below the approximate melting point found.
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The heating rate is adjusted to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
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Data Recording: Two temperatures are recorded:
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T₁: The temperature at which the first drop of liquid appears.
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T₂: The temperature at which the entire sample has completely melted into a transparent liquid.
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The melting point is reported as the range T₁ - T₂.
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Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology (Qualitative Shake-Flask Method):
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Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a test tube.
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Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water) is added in small portions.
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Agitation: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution. If the compound is sparingly soluble, gentle heating in a water bath may be applied.
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Observation: The mixture is observed to determine if the solute has completely dissolved.
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Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. This can be repeated with a range of solvents (e.g., water, ethanol, diethyl ether, DMSO) to build a solubility profile.
Logical Workflow Visualization
As a BOC-protected amino acid, this compound is a key intermediate in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating such a building block into a growing peptide chain.
Caption: Logical workflow for Solid-Phase Peptide Synthesis (SPPS).
